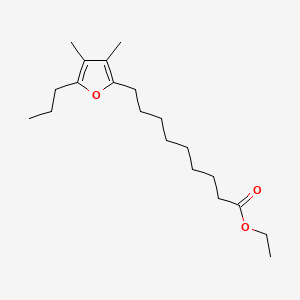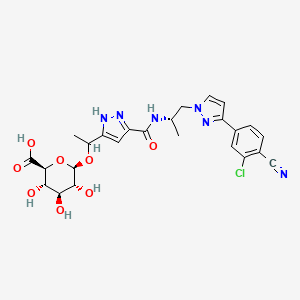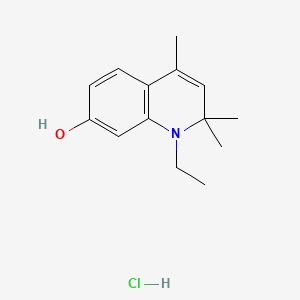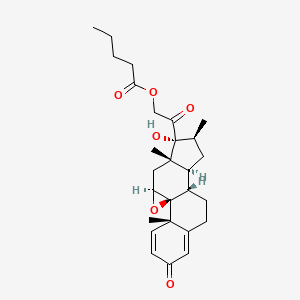
2-Ethyl-4-methyl-pentyl Salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-methyl-pentyl Salicylate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are commonly used in fragrances and flavorings. This compound is synthesized from 4-Methylvaleric Acid and is used in various applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethyl-4-methyl-pentyl Salicylate is typically synthesized through esterification, where 4-Methylvaleric Acid reacts with salicylic acid in the presence of an acid catalyst. The reaction conditions often involve heating the reactants to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-methyl-pentyl Salicylate undergoes several types of chemical reactions, including:
Substitution: Ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used to substitute the ester group.
Major Products Formed
Hydrolysis: Produces 4-Methylvaleric Acid and salicylic acid.
Oxidation: Produces various oxidation products depending on the oxidizing agent used.
Substitution: Produces substituted esters with different functional groups.
Applications De Recherche Scientifique
2-Ethyl-4-methyl-pentyl Salicylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavorings, and other consumer products.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-methyl-pentyl Salicylate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release salicylic acid, which is known for its anti-inflammatory and analgesic properties. The compound may also interact with enzymes and receptors in biological systems, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Salicylate: Known for its use in topical analgesics and as a flavoring agent.
Ethyl Salicylate: Used in fragrances and flavorings.
Phenyl Salicylate: Used as an analgesic and antiseptic.
Uniqueness
2-Ethyl-4-methyl-pentyl Salicylate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its synthesis from 4-Methylvaleric Acid and salicylic acid provides it with unique reactivity and applications compared to other salicylate esters .
Propriétés
Formule moléculaire |
C15H22O3 |
|---|---|
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(2-ethyl-4-methylpentyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C15H22O3/c1-4-12(9-11(2)3)10-18-15(17)13-7-5-6-8-14(13)16/h5-8,11-12,16H,4,9-10H2,1-3H3 |
Clé InChI |
AIAUXLSCWGGIGZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC(C)C)COC(=O)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


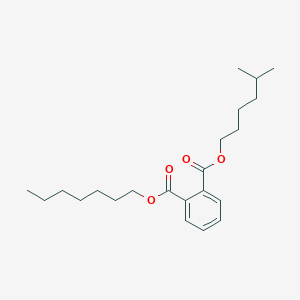
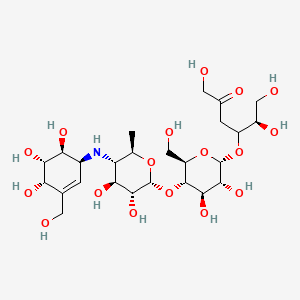
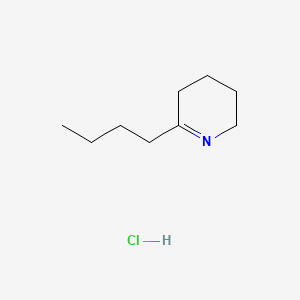

![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)


![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)

